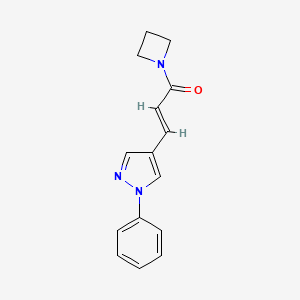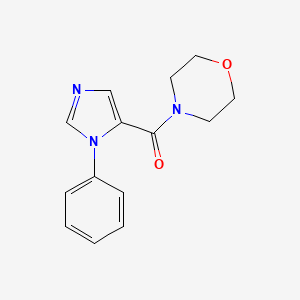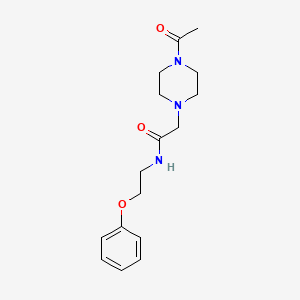![molecular formula C15H13ClN2O4 B7462582 Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate, also known as MOCETINOSTAT, is a chemical compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is a potent and selective inhibitor of HDAC1, HDAC2, and HDAC3, which are enzymes involved in the regulation of gene expression. MOCETINOSTAT has been studied for its potential use in cancer treatment, as well as in other diseases.
Mecanismo De Acción
Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects
Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. It has also been shown to increase fetal hemoglobin levels in patients with sickle cell disease, which can improve symptoms and reduce complications. In HIV patients, Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate has been shown to induce latent virus reactivation, which can help eliminate the virus from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate in lab experiments is its potent and selective inhibition of HDAC1, HDAC2, and HDAC3. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other HDACs. However, one limitation is that Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate may have off-target effects on other proteins, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is in the development of more potent and selective HDAC inhibitors based on the structure of Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate. Additionally, research on the use of Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate in other diseases such as neurodegenerative disorders and autoimmune diseases is ongoing.
Métodos De Síntesis
The synthesis of Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate involves several steps, starting from commercially available starting materials. The first step is the synthesis of 4-chloroaniline, which is then reacted with ethyl 2-oxo-4-phenylbutyrate to form the intermediate compound 1-(4-chlorophenyl)-2-(2-oxo-4-phenylbutyl)hydrazine. This intermediate is then reacted with methyl 3-pyridinecarboxylate to form Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate has been studied for its potential use in cancer treatment, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It has also been studied in other diseases such as sickle cell disease and HIV.
Propiedades
IUPAC Name |
methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-15(21)10-2-7-14(20)18(8-10)9-13(19)17-12-5-3-11(16)4-6-12/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOELJSOYDMTNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-4-oxo-N-[4-(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7462508.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)

![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)


![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)